molecular formula C4H3BrN2 B1314319 4-Bromopyrimidine CAS No. 31462-56-3

4-Bromopyrimidine

Cat. No.: B1314319
CAS No.: 31462-56-3
M. Wt: 158.98 g/mol
InChI Key: XDADSGBUZWZQQQ-UHFFFAOYSA-N
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Description

4-Bromopyrimidine (CAS 31462-56-3) is a halogenated pyrimidine derivative characterized by a bromine atom at the C4 position of the heterocyclic ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its reactivity at the C4 position enables cross-coupling reactions, nucleophilic substitutions, and functionalization for constructing complex molecules.

Synthesis: Traditional methods involve bromination of hydroxypyrimidines using reagents like PBr₃ or POBr₃, but these require multi-step protocols . Modern approaches employ one-pot reactions, such as treating N-cyano-vinylamidines with dry HBr in 1,4-dioxane, yielding 4-bromopyrimidines as pale yellow solids after recrystallization . A unique cyclization mechanism explains the exclusive formation of 4-bromopyrimidines over 4-aminopyrimidines when chloroacetonitriles react with 2-aminonitriles, attributed to the electron-withdrawing effect of chlorine enhancing amidine carbon electrophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrimidine typically involves the bromination of pyrimidine. One common method is the reaction of pyrimidine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: Industrial production of this compound often employs a similar bromination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Brominated Pyrimidines

Structural and Functional Differences

Key structural analogs differ in substitution patterns, which influence reactivity, stability, and applications. Below is a comparative analysis:

Compound Substituents Key Properties/Applications References
4-Bromopyrimidine Br at C4 Cross-coupling precursor; Suzuki-Miyaura reactions
5-Bromo-2-chloropyrimidin-4-amine Br at C5, Cl at C2, NH₂ at C4 Hydrogen-bonded crystal networks; pharmaceutical intermediate
4-Bromo-2,6-diphenylpyrimidine Br at C4, Ph at C2 and C6 Enhanced steric hindrance; limited reactivity in cross-coupling
4-Amino-6-bromo-2-methylpyrimidine Br at C6, NH₂ at C4, Me at C2 Electron-rich NH₂ group alters nucleophilicity
5-Bromo-4-methylpyrimidine Br at C5, Me at C4 Methyl group stabilizes intermediates in Suzuki reactions

Key Observations:

  • Positional Effects : Bromine at C4 (vs. C5 or C6) enhances electrophilicity at C4, making it more reactive in cross-coupling reactions .
  • Substituent Influence: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, while electron-donating groups (e.g., NH₂, OMe) reduce reactivity .
  • Steric Effects : Bulky substituents (e.g., phenyl groups at C2/C6) hinder cross-coupling efficiency .

Cross-Coupling Reactions

  • This compound : Widely used in Suzuki-Miyaura and Negishi couplings. For example, it reacts with benzylzinc reagents to yield 4-benzylpyrimidines, intermediates in amphetamine analog synthesis .
  • 5-Bromo-4-methylpyrimidine : Undergoes Suzuki reactions with arylboronic acids to form 5-aryl-4-methylpyrimidines, useful in drug discovery .
  • 4-Bromo-2,6-diphenylpyrimidine: Limited reactivity due to steric hindrance from phenyl groups, requiring optimized catalysts .

Nucleophilic Substitutions

  • This compound: Reacts with amines (e.g., methylamine) to form 4-aminopyrimidines under mild conditions .
  • 5-Bromo-2-chloropyrimidin-4-amine : Chlorine at C2 acts as a leaving group, enabling further functionalization at C2 .

Physical and Crystallographic Properties

  • This compound: No crystallographic data reported, but its derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) exhibit planar pyrimidine rings with intermolecular N–H···N hydrogen bonds, forming 2D supramolecular networks .
  • 5-Bromo-4-methylpyrimidine : Methyl groups increase hydrophobicity, reducing solubility in polar solvents compared to this compound .

Biological Activity

4-Bromopyrimidine is a halogenated derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C4_4H3_3BrN2_2 and a molecular weight of approximately 188.99 g/mol. The presence of the bromine atom at the 4-position enhances its reactivity and biological activity. Various synthetic routes have been developed to produce this compound, often involving halogenation reactions or modification of existing pyrimidine derivatives.

1. Antitumor Activity

Research indicates that this compound and its derivatives exhibit significant antitumor activity. For instance, a study synthesized novel 5-bromo-pyrimidine derivatives that were evaluated for their anticancer effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) using the MTT assay. Compounds demonstrated varying degrees of cytotoxicity, with some showing IC50_{50} values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, specific compounds derived from 5-bromo-pyrimidine were effective against Staphylococcus aureus and Escherichia coli, indicating their potential as broad-spectrum antimicrobial agents .

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. Notably, it has shown interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it important for understanding drug interactions in therapeutic settings .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways related to cell survival and proliferation.
  • Antimicrobial Mechanism : Its effectiveness against microbial strains may involve interference with bacterial cell wall synthesis or function.
  • Enzyme Interaction : By binding to active sites on enzymes like cytochrome P450, it can inhibit their activity, affecting the metabolism of various substrates.

Case Study 1: Anticancer Evaluation

A study conducted by researchers synthesized a series of novel bromopyrimidine analogs and evaluated their anticancer activities against multiple cancer cell lines. The results indicated that certain compounds exhibited potent cytotoxic effects, with selectivity towards tumor cells over normal cells .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial and fungal pathogens. The findings demonstrated that specific derivatives had significant inhibitory effects on microbial growth, suggesting their potential utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 4-bromopyrimidine derivatives?

Methodological Approach:

  • Systematically vary parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst choice (e.g., Pd-based catalysts for cross-coupling reactions).
  • Monitor reaction progress using thin-layer chromatography (TLC) and characterize products via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Approach:

  • Combine spectroscopic methods: NMR to confirm substitution patterns, IR spectroscopy for functional group identification, and X-ray crystallography for solid-state structural elucidation.
  • Validate purity using HPLC or GC-MS, especially when intermediates are prone to side reactions (e.g., debromination) .

Q. How can this compound be applied in medicinal chemistry research?

Methodological Approach:

  • Use this compound as a building block for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enabling the synthesis of kinase inhibitors or antiviral agents.
  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to design studies evaluating bioactivity .

Advanced Research Questions

Q. How should researchers address contradictory data in studies involving this compound reactivity?

Methodological Approach:

  • Conduct controlled replicate experiments to isolate variables (e.g., moisture sensitivity, catalyst lot variability).
  • Perform literature meta-analyses to identify consensus mechanisms (e.g., competing SNAr vs. radical pathways) and use computational modeling (DFT) to predict regioselectivity .

Q. What strategies enhance the regioselectivity of nucleophilic substitution reactions on this compound?

Methodological Approach:

  • Employ steric and electronic analysis: Electron-deficient pyrimidine rings favor nucleophilic attack at the 4-position.
  • Introduce directing groups (e.g., amino or nitro substituents) to steer reactivity. Validate outcomes via 1^1H NMR kinetics studies .

Q. How can computational methods elucidate the mechanistic pathways of this compound in catalytic systems?

Methodological Approach:

  • Use density functional theory (DFT) to model transition states and intermediate stability in cross-coupling reactions.
  • Compare computational results with experimental kinetic data (e.g., Eyring plots) to validate proposed mechanisms .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Approach:

  • Follow OSHA guidelines for brominated compounds: Use fume hoods, PPE (nitrile gloves, lab coats), and neutralize waste with sodium thiosulfate.
  • Document safety procedures using COSHH risk assessments and maintain incident logs .

Q. How can researchers resolve reproducibility challenges in synthesizing this compound-based coordination complexes?

Methodological Approach:

  • Standardize synthetic protocols with detailed reaction logs (e.g., inert atmosphere conditions, reagent stoichiometry).
  • Share raw data (e.g., crystallographic files, spectral datasets) in open-access repositories to facilitate peer validation .

Q. Methodological Frameworks

  • Data Contradiction Analysis : Apply triangulation by cross-referencing experimental results with computational models and literature precedents .
  • Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and prioritize hypotheses .
  • Literature Review : Differentiate primary sources (e.g., Journal of Organic Chemistry) from secondary reviews to avoid bias in mechanistic interpretations .

Properties

IUPAC Name

4-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-1-2-6-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDADSGBUZWZQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508927
Record name 4-Bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31462-56-3
Record name 4-Bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31462-56-3
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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